Thiol-C9-PEG4-acid
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Overview
Description
Thiol-C9-PEG4-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the formation of PROTAC molecules, enabling selective protein degradation via the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiol-C9-PEG4-acid is synthesized through a series of chemical reactions involving the conjugation of a thiol group to a PEG chain. The synthetic route typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester.
Thiol Conjugation: The activated PEG is then reacted with a thiol-containing compound under mild conditions to form the thiol-PEG conjugate.
Acid Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester or other suitable reagents.
Thiol Conjugation in Bulk: The activated PEG is reacted with thiol-containing compounds in large reactors.
Acid Functionalization in Bulk: The final acid functionalization step is carried out in large-scale reactors to produce this compound in bulk quantities
Chemical Reactions Analysis
Types of Reactions
Thiol-C9-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophiles under mild conditions
Major Products Formed
Disulfides: Formed from the oxidation of thiol groups.
Thiol-Substituted Compounds: Formed from nucleophilic substitution reactions
Scientific Research Applications
Thiol-C9-PEG4-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bifunctional molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
Thiol-C9-PEG4-acid functions as a linker in PROTAC molecules, which are bifunctional molecules that link a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This linkage enables the ubiquitin-proteasome system to selectively degrade the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific proteins targeted by the PROTAC .
Comparison with Similar Compounds
Similar Compounds
Thiol-C6-PEG4-acid: A shorter PEG chain variant.
Thiol-C12-PEG4-acid: A longer PEG chain variant.
Thiol-C9-PEG2-acid: A variant with a shorter PEG chain length
Uniqueness
Thiol-C9-PEG4-acid is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis. Its balance of hydrophilicity and hydrophobicity, along with its ability to form stable linkages, makes it a preferred choice for many applications .
Properties
Molecular Formula |
C19H38O6S |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H38O6S/c20-19(21)18-25-16-15-24-14-13-23-12-11-22-10-8-6-4-2-1-3-5-7-9-17-26/h26H,1-18H2,(H,20,21) |
InChI Key |
WMXBHFDUFFYZNI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCC(=O)O)CCCCCS |
Origin of Product |
United States |
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